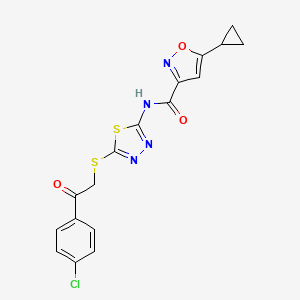
N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups, including a thiadiazole ring, a cyclopropyl group, an isoxazole ring, and a carboxamide group. These functional groups suggest that the compound could have a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. Some general properties that might be relevant include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .科学的研究の応用
Antiviral Activity
Compounds with the 1,3,4-thiadiazole moiety have been studied for their potential antiviral properties. Specifically, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have shown some activity against the tobacco mosaic virus . This suggests that our compound, with a similar core structure, may also possess antiviral capabilities that could be explored for agricultural or therapeutic applications.
Antimicrobial Properties
Thiadiazole derivatives are known to exhibit antimicrobial activity. Research has indicated that certain N-substituted thiadiazole compounds can act against both bacterial and fungal species . This implies that our compound could be a candidate for developing new antimicrobial agents, potentially addressing drug-resistant strains of bacteria and fungi.
Anticancer Potential
The structural similarity of our compound to other thiadiazole derivatives, which have been evaluated for their anticancer properties, points to its potential use in cancer research. Molecular modelling and biological significance studies of related compounds have shown promising results against breast cancer cell lines . Therefore, our compound could be investigated for its efficacy in inhibiting the proliferation of cancer cells.
Agricultural Applications
The sulfonamide and thiadiazole components of the compound have been associated with herbicidal properties . This suggests that the compound could be useful in the development of new herbicides, offering a potential tool for weed control in crop management.
Enzyme Inhibition
Sulfonamide derivatives are known to act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes . The compound could be researched for its potential as a carbonic anhydrase inhibitor, which may have applications in treating conditions like glaucoma or edema.
Antifungal and Antibacterial Agents
The compound’s structural features suggest it could be effective in blocking the biosynthesis of certain bacterial lipids, thereby exhibiting antibacterial activity. Additionally, its antifungal properties could be harnessed to develop treatments for fungal infections .
Anticonvulsant Effects
Some 1,3,4-thiadiazole derivatives have been reported to possess anticonvulsant activities . This opens up the possibility of exploring our compound for its potential use in the treatment of epilepsy or other seizure disorders.
Anti-inflammatory Applications
Thiadiazole derivatives have also been associated with anti-inflammatory effects . The compound could be investigated for its ability to modulate inflammatory responses, which could be beneficial in the treatment of chronic inflammatory diseases.
作用機序
Target of Action
Similar compounds have shown activity againstMycobacterium tuberculosis cell lines . The compound’s interaction with these cell lines suggests potential antimicrobial activity.
Mode of Action
It is suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Biochemical Pathways
It is known that similar compounds inhibit the growth of mycobacterium tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium .
Pharmacokinetics
Similar compounds have been synthesized and their structures confirmed by various spectroscopic techniques , which could provide insights into their potential bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have shown inhibitory effects on the growth of mycobacterium tuberculosis cell lines , suggesting that this compound may also have antimicrobial effects.
Action Environment
The synthesis of similar compounds has been described as a mild, efficient, and convenient method , suggesting that the compound may be stable under a variety of conditions.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S2/c18-11-5-3-9(4-6-11)13(23)8-26-17-21-20-16(27-17)19-15(24)12-7-14(25-22-12)10-1-2-10/h3-7,10H,1-2,8H2,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGVKXBTZZODLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2946871.png)
![2-({1-[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2946872.png)

![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide](/img/structure/B2946876.png)
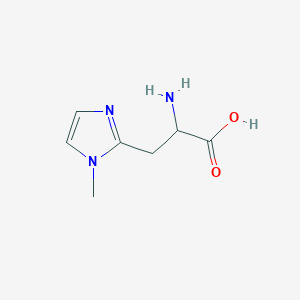
![5-ethoxy-2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2946879.png)
![N-[4-[2-(Dimethylamino)ethoxy]-2-methoxyphenyl]prop-2-enamide](/img/structure/B2946881.png)
![(3E)-3-{[(4-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2946883.png)
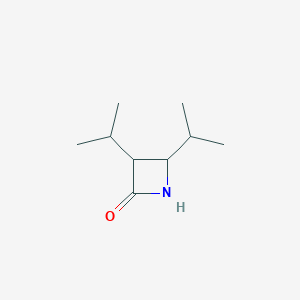

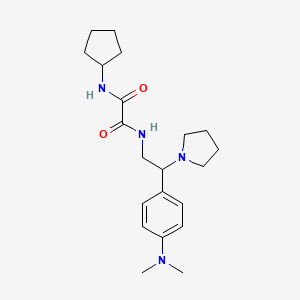
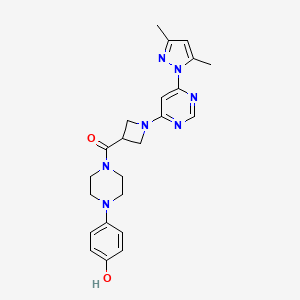
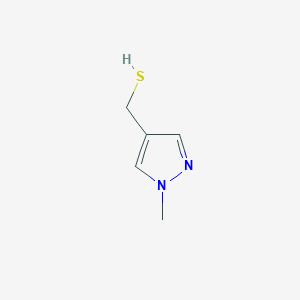
![7-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2946892.png)